
Oxytocin, trp(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, trp(8)- is a modified form of the naturally occurring hormone oxytocin. Oxytocin is a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and lactation. The modification at the eighth position of the oxytocin molecule, where tryptophan replaces the original amino acid, can alter its biological activity and receptor interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, trp(8)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of oxytocin, trp(8)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxytocin, trp(8)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: The disulfide bonds can be reduced to free thiol groups, altering the peptide’s structure and function.
Substitution: Specific amino acids in the peptide chain can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include various analogs of oxytocin, trp(8)- with altered biological activities and receptor affinities.
Aplicaciones Científicas De Investigación
Oxytocin, trp(8)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for potential therapeutic applications in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mecanismo De Acción
Oxytocin, trp(8)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed throughout the central nervous system and peripheral tissues. The binding of oxytocin, trp(8)- to these receptors activates intracellular signaling pathways, including the phospholipase C pathway, leading to the mobilization of intracellular calcium and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Oxytocin: The naturally occurring hormone with a leucine residue at the eighth position.
Vasopressin: A closely related neuropeptide with similar structure but different physiological functions.
Carbetocin: A synthetic analog of oxytocin with a longer half-life.
Uniqueness
Oxytocin, trp(8)- is unique due to the substitution of tryptophan at the eighth position, which can significantly alter its receptor binding affinity and biological activity. This modification allows researchers to study the structure-activity relationships of oxytocin and develop new therapeutic agents with improved efficacy and specificity.
Propiedades
Número CAS |
75511-62-5 |
|---|---|
Fórmula molecular |
C48H65N13O12S2 |
Peso molecular |
1080.2 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H65N13O12S2/c1-3-24(2)40-47(72)55-31(14-15-37(50)63)43(68)57-34(19-38(51)64)44(69)59-35(23-75-74-22-29(49)41(66)56-32(45(70)60-40)17-25-10-12-27(62)13-11-25)48(73)61-16-6-9-36(61)46(71)58-33(42(67)54-21-39(52)65)18-26-20-53-30-8-5-4-7-28(26)30/h4-5,7-8,10-13,20,24,29,31-36,40,53,62H,3,6,9,14-19,21-23,49H2,1-2H3,(H2,50,63)(H2,51,64)(H2,52,65)(H,54,67)(H,55,72)(H,56,66)(H,57,68)(H,58,71)(H,59,69)(H,60,70)/t24-,29-,31-,32-,33-,34+,35-,36-,40-/m0/s1 |
Clave InChI |
YLQXXIOAISZOEP-SVOOIWBVSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



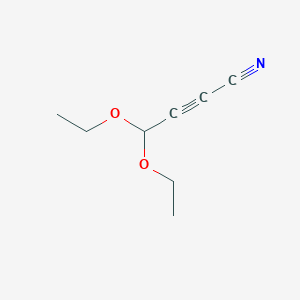
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
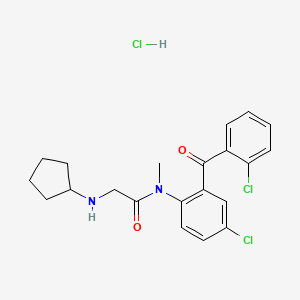
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
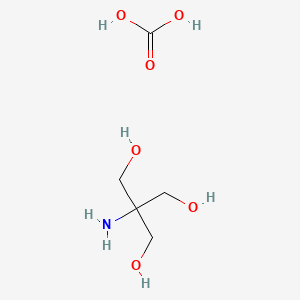
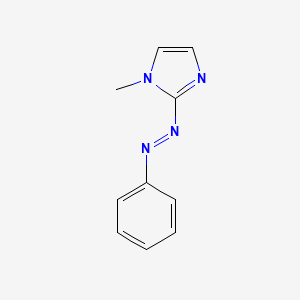
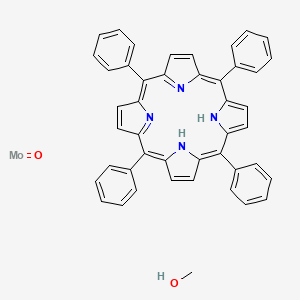
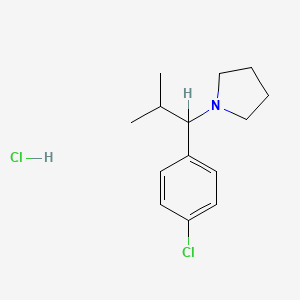
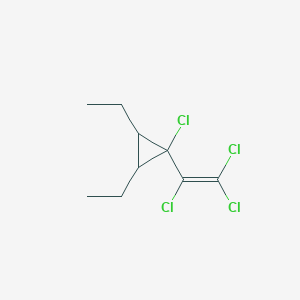

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)

![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
